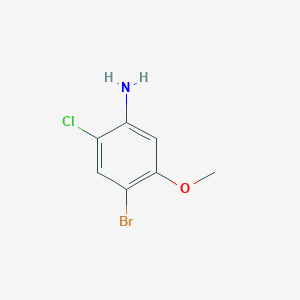
4-Bromo-2-chloro-5-methoxyaniline
概要
説明
The compound 4-Bromo-2-chloro-5-methoxyaniline is a chemical of interest due to its potential applications in various fields, including medicine and agriculture. Although the provided papers do not directly discuss 4-Bromo-2-chloro-5-methoxyaniline, they provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include reactions such as condensation, cyclization, nitrification, chlorination, bromination, and diazotization. For instance, a Schiff base compound was synthesized through a condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a green grinding method . Similarly, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline through cyclization, nitrification, and chlorination . These methods highlight the potential pathways that could be adapted for the synthesis of 4-Bromo-2-chloro-5-methoxyaniline.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as XRD, IR, MS, and NMR spectroscopy. For example, the Schiff base compound's structure was found to be monoclinic with detailed intermolecular interactions revealed by Hirshfeld surfaces analysis . The isostructural nature of various substituted phenoxyanilines, including bromo and chloro derivatives, suggests that 4-Bromo-2-chloro-5-methoxyaniline may also exhibit specific and predictable crystal structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are indicative of the reactivity of halogenated anilines. The regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones demonstrates the selective introduction of bromine into the molecule . This suggests that similar regioselective halogenation reactions could be applicable to the synthesis of 4-Bromo-2-chloro-5-methoxyaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and reactivity, are influenced by their molecular structures. The synthesis of 2-Bromo-4-methoxyaniline in an ionic liquid, which resulted in a high yield and purity, indicates that ionic liquids could be a suitable medium for the synthesis of 4-Bromo-2-chloro-5-methoxyaniline, potentially offering environmental benefits and ease of purification . Additionally, the industrial-scale synthesis of a key intermediate for SGLT2 inhibitors demonstrates the practicality and scalability of synthesizing complex halogenated compounds, which could be relevant for the production of 4-Bromo-2-chloro-5-methoxyaniline .
科学的研究の応用
Synthesis and Industrial Applications
4-Bromo-2-chloro-5-methoxyaniline is a key intermediate in the synthesis of various chemical compounds. It has been utilized in the industrial-scale production of pharmaceuticals, particularly in the manufacturing of therapeutic SGLT2 inhibitors used for diabetes therapy. This process involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating its versatility in complex chemical syntheses (Zhang et al., 2022).
Synthesis Methodologies
The compound has been the focus of studies exploring efficient synthesis methodologies. For instance, a method for synthesizing 2-bromo-4-methoxyaniline, a related compound, in ionic liquid was developed, highlighting advancements in environmentally friendly synthesis techniques. This method is noted for its simplicity, high yield, and minimal environmental impact (Ding Yu-fei, 2011).
Antiviral and Antimicrobial Properties
Research into derivatives of 4-Bromo-2-chloro-5-methoxyaniline has revealed potential antiviral and antimicrobial properties. For example, derivatives synthesized for antimicrobial activity have shown efficacy against various microbial strains, indicating potential applications in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Applications in Material Science
The compound has also been explored in material science, particularly in the synthesis of fluorescent and nonfluorescent crystals. These studies investigate the structural and luminescence properties of various derivatives, suggesting applications in optoelectronics and material design (Tsuchimoto et al., 2016).
Environmental Applications
In environmental science, derivatives of 4-Bromo-2-chloro-5-methoxyaniline have been used in studies focusing on the degradation of hazardous chemicals in aqueous solutions. Such research is crucial for developing efficient methods to treat industrial wastewater and reduce environmental pollution (Chaturvedi & Katoch, 2020).
特性
IUPAC Name |
4-bromo-2-chloro-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEPONDACHYKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563898 | |
| Record name | 4-Bromo-2-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-5-methoxyaniline | |
CAS RN |
98446-54-9 | |
| Record name | 4-Bromo-2-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloro-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


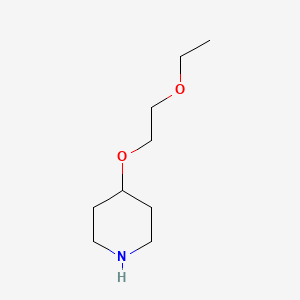

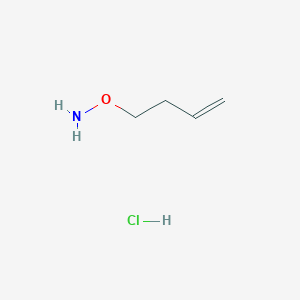
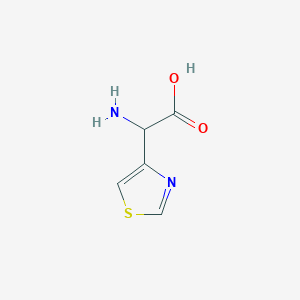
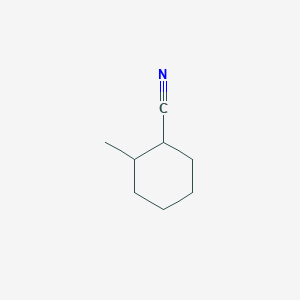
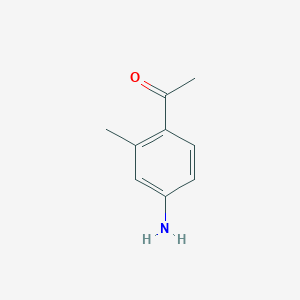
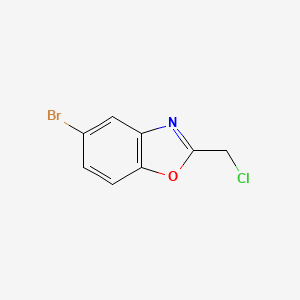

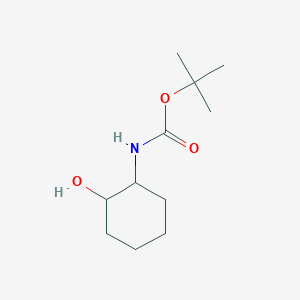
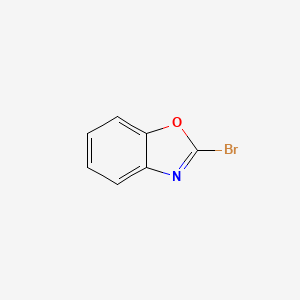
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)

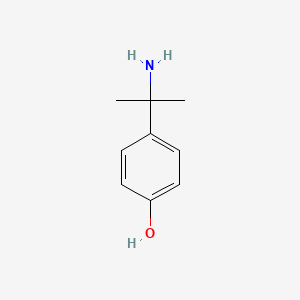
![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)